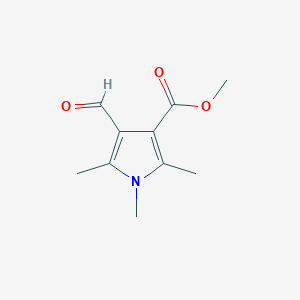

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 4-formyl-1,2,5-trimethylpyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-8(5-12)9(10(13)14-4)7(2)11(6)3/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDLMVCFWFSFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C)C)C(=O)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380166 | |

| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-49-0 | |

| Record name | METHYL 4-FORMYL-1,2,5-TRIMETHYL-1H-PYRROLE-3-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a cornerstone for introducing formyl groups onto electron-rich aromatic systems. In pyrrole chemistry, this method has been applied to acetals and alkylated derivatives to achieve regioselective formylation. For example, the formylation of 1,2,5-trimethylpyrrole-3-carboxylate methyl ester using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as the formylating agent yields the target aldehyde.

Reaction Conditions

-

Reagents : POCl₃, DMF, dichloromethane (DCM)

-

Temperature : 0–5°C (initial), then room temperature

-

Workup : Hydrolysis with aqueous sodium acetate

This method generates the formyl group with high regioselectivity at the 4-position due to the electron-donating effects of adjacent methyl groups.

Stepwise Synthesis and Intermediate Characterization

A modular approach to synthesizing this compound involves sequential alkylation, esterification, and formylation.

Alkylation of Pyrrole-3-Carboxylic Acid

-

Methylation at Positions 1, 2, and 5 :

-

Treatment of pyrrole-3-carboxylic acid with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) introduces methyl groups at the 1, 2, and 5 positions.

-

Key Parameter : Excess methyl iodide and prolonged reaction time (12–24 hours) ensure complete alkylation.

-

-

Esterification of the Carboxylic Acid :

Formylation at Position 4

The Vilsmeier-Haack protocol is applied to the trimethylpyrrole ester intermediate:

-

Reaction Setup :

-

The intermediate is dissolved in DCM and cooled to 0°C.

-

POCl₃ (1.2 equivalents) and DMF (1.5 equivalents) are added dropwise.

-

The mixture is stirred at room temperature for 6 hours.

-

-

Isolation :

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.22 g/mol | |

| Melting Point | 124–130°C | |

| Boiling Point | 333.6°C (760 mmHg) | |

| Density | 1.12 g/cm³ | |

| LogP | 1.24 |

Optimization and Challenges

Side Reactions and Mitigation

-

Over-Oxidation : Prolonged exposure to POCl₃ may lead to decomposition into nitrogen oxides and carbon monoxide.

-

Mitigation : Strict temperature control and stoichiometric use of POCl₃ minimize side reactions.

Applications and Derivatives

The compound serves as a precursor for pharmaceuticals and agrochemicals due to its reactive formyl and ester groups. Derivatives include:

-

Schiff Bases : Formed by condensation with amines, used in coordination chemistry.

-

Reductive Amination Products : Potential bioactive molecules.

Chemical Reactions Analysis

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate has been identified as a promising building block in drug development due to its diverse biological activities. Compounds containing a pyrrole ring system have shown efficacy in treating various conditions:

- Antipsychotic : Potential use in managing psychotic disorders.

- Anticancer : Activity against leukemia, lymphoma, and myelofibrosis.

- Antimicrobial : Exhibits antibacterial and antifungal properties.

- Antimalarial : Potential application in malaria treatment.

Structure-Activity Relationship (SAR)

Research indicates that the biological activity of this compound can be enhanced through structural modifications. Optimal substituents include:

- Substituted phenyl rings at positions 1 and 5 (e.g., F, Cl, CH₃).

- Amino methyl groups at position 3.

Synthetic Organic Chemistry

This compound serves as an important intermediate in synthetic pathways. Its unique structure allows for versatile reactions, including:

- Condensation Reactions : Useful in synthesizing more complex organic molecules.

- Functional Group Transformations : Can be modified to produce derivatives with tailored properties.

Cell Biology Applications

In cell biology, this compound is utilized for various analytical and experimental purposes:

| Application Area | Description |

|---|---|

| Cell Culture | Used in the culture media to assess cellular responses. |

| Protein Analysis | Acts as a reagent in proteomics studies to modify proteins. |

| Molecular Biology Methods | Involved in PCR/qPCR applications for genetic analysis. |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on leukemia cell lines. Results indicated significant cytotoxicity at certain concentrations, suggesting its potential as a lead compound for further development.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial effects demonstrated that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. This highlights its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in aromatic substitution reactions. These interactions can modulate biological pathways, leading to various effects depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is part of a broader class of 1,2,5-trimethylpyrrole-3-carboxylate derivatives. Key structural analogs include:

Substituent Effects on Properties

Electronic Effects :

- The formyl group (-CHO) in the target compound is strongly electron-withdrawing, polarizing the pyrrole ring and enhancing electrophilic substitution at reactive positions. In contrast, the acetyl group (-COCH$_3$) in the analog (CID 2742170) provides similar electron withdrawal but with reduced polarity due to methyl substitution .

- Bromo substituents (e.g., in 3B3-062995) increase molecular weight and polarizability, affecting solubility and intermolecular interactions .

Spectral Properties :

- NMR Shifts : In analogs such as compound 215 (Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate), substituents like aryl carbonyl groups cause significant upfield/downfield shifts in $^1$H NMR (e.g., δ 12.52 ppm for NH protons) due to anisotropic effects . For the target compound, the formyl group would similarly deshield adjacent protons, as seen in studies where substituents alter chemical environments in regions analogous to "A" and "B" in Figure 6 of .

- Collision Cross-Section (CCS) : The acetyl analog (CID 2742170) has a predicted CCS of 146.8 Ų for [M+H]$^+$, while the formyl derivative (lighter substituent) may exhibit a smaller CCS due to reduced steric bulk .

Reactivity and Applications :

- The formyl group enables condensation reactions (e.g., formation of Schiff bases), making the compound valuable in synthesizing heterocyclic frameworks. In contrast, bromo-substituted analogs are utilized in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Acetyl derivatives are less reactive toward nucleophiles but serve as stable intermediates in multi-step syntheses .

Crystallographic and Conformational Analysis

- Crystal Packing : Pyrrole derivatives with ester groups (e.g., methyl 3-(4-methoxyphenyl)-1-methyl-...carboxylate, ) exhibit stabilized crystal structures via C–H⋯π and hydrogen-bonding interactions. The formyl group in the target compound may enhance dipole-dipole interactions, influencing packing efficiency .

- Ring Puckering : In analogs like methyl 1-methyl-3-phenyl-...carboxylate (), the pyrrolidine ring adopts an envelope conformation. The formyl group’s planar geometry in the target compound likely reduces puckering compared to bulkier substituents .

Research Findings and Data Tables

Table 1: Spectral and Physicochemical Comparison

Table 2: Substituent Impact on Reactivity

| Substituent | Electronic Effect | Preferred Reactions | Application Example |

|---|---|---|---|

| Formyl | Strong EWG | Condensation, nucleophilic addition | Schiff base synthesis |

| Acetyl | Moderate EWG | Acylation, Friedel-Crafts | Stable intermediate in APIs |

| Bromo | Polarizable | Cross-coupling, halogenation | Biaryl synthesis |

Biological Activity

Methyl 4-formyl-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 175276-49-0) is a pyrrole derivative with a distinctive structure that includes a formyl group and a carboxylate. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and comparative analysis with similar compounds.

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.22 g/mol

- Melting Point : Approximately 124 °C

- Boiling Point : Predicted at 333.6 °C

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Structure-Activity Relationship (SAR)

SAR studies have identified key substituents that enhance biological activity:

- Substituted Phenyl Rings : Optimal substituents include halogens (F, Cl) and methyl groups at positions 1 and 5 of the pyrrole ring.

- Amino Methyl Group : An amino methyl group at position 3 has been identified as crucial for enhancing activity, with thiomorpholinomethyl being particularly effective.

Comparative Analysis

The following table compares this compound with other related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 3-pyrroline-3-carboxylate | C₇H₉NO₂ | Cyclic structure; different functional groups |

| Methyl 2-methylpyrrole-3-carboxylate | C₈H₉NO₂ | Varying position of methyl groups |

| Methyl pyrrole-2-carboxylate | C₇H₉NO₂ | Different position of carboxylic acid |

This compound's unique arrangement of functional groups contributes to its distinct chemical reactivity and biological properties compared to these similar compounds.

While specific mechanisms of action for this compound have not been fully elucidated, it is believed to interact with various biological targets such as enzymes or receptors relevant to its pharmacological profile. The understanding of these interactions is crucial for developing therapeutic applications .

Case Studies

Although comprehensive clinical studies specifically on this compound are sparse, several research efforts have highlighted its potential:

- In Vitro Studies : Laboratory investigations have demonstrated the compound's ability to inhibit the growth of certain cancer cell lines.

- Comparative Studies : Research comparing this compound with other pyrrole derivatives has shown that it may possess superior activity against specific pathogens.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.